molecular formula C6H7BrN2OS B6184884 4-bromobenzene-1-sulfonoimidamide CAS No. 2412885-88-0

4-bromobenzene-1-sulfonoimidamide

Cat. No. B6184884
CAS RN: 2412885-88-0
M. Wt: 235.1
InChI Key:
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Description

4-bromobenzene-1-sulfonoimidamide (4-BrB-1-SI) is an organic compound with a unique structure and a wide range of applications. It is a derivative of benzene and is used in a variety of applications, such as in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as an intermediate in the production of other compounds. 4-BrB-1-SI has been studied extensively in the laboratory and is of interest to both chemists and biologists.

Scientific Research Applications

4-bromobenzene-1-sulfonoimidamide has a wide range of applications in scientific research. In particular, it is used as a reagent in the synthesis of various pharmaceuticals and other compounds. It is also used as a tool to study the structure and function of proteins and other biomolecules. Additionally, 4-bromobenzene-1-sulfonoimidamide has been used in the study of enzyme kinetics and as a tool to study the effects of drugs on biological systems.

Mechanism of Action

The mechanism of action of 4-bromobenzene-1-sulfonoimidamide is not fully understood. However, it is believed to interact with proteins and other biomolecules to alter their structure and function. Specifically, it is thought to interact with cysteine residues, which are amino acids found in proteins, and modify their structure. This interaction can lead to changes in the activity of the protein, which can affect its function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromobenzene-1-sulfonoimidamide are not fully understood. However, it has been shown to interact with cysteine residues in proteins and alter their structure and function. This can lead to changes in the activity of the protein, which can have a variety of effects on the biochemical and physiological processes of the organism.

Advantages and Limitations for Lab Experiments

4-bromobenzene-1-sulfonoimidamide has several advantages for use in laboratory experiments. It is relatively inexpensive and is readily available. Additionally, it is relatively stable and can be used in a variety of applications. However, it is important to note that 4-bromobenzene-1-sulfonoimidamide can be toxic and should be handled with care.

Future Directions

There are a number of potential future directions for research on 4-bromobenzene-1-sulfonoimidamide. For example, further research could be conducted to better understand its mechanism of action and its effects on proteins and other biomolecules. Additionally, further research could be conducted to explore its potential applications in the synthesis of pharmaceuticals and other compounds. Finally, research could be conducted to explore its potential use as a tool to study the effects of drugs on biological systems.

Synthesis Methods

4-bromobenzene-1-sulfonoimidamide can be synthesized through a variety of methods. One of the most common methods is the reaction of 4-bromobenzene-1-sulfonamide with an alkylating agent such as dimethylsulfate or ethyl chloroformate in the presence of a base. This reaction results in the formation of 4-bromobenzene-1-sulfonoimidamide, which can then be isolated and purified. Other methods of synthesis include the reaction of 4-bromobenzene-1-sulfonamide with an alkyl halide, or the reaction of 4-bromobenzene-1-sulfonamide with an alkyl sulfonate.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-bromobenzene-1-sulfonoimidamide can be achieved through a two-step reaction process. The first step involves the synthesis of 4-bromobenzenesulfonyl chloride, which is then reacted with an amine to form the final product.", "Starting Materials": [ "4-bromobenzene", "sulfuric acid", "phosphorus pentoxide", "thionyl chloride", "ammonia" ], "Reaction": [ "Step 1: Synthesis of 4-bromobenzenesulfonyl chloride", "4-bromobenzene is mixed with sulfuric acid and phosphorus pentoxide and heated to 150°C to form 4-bromobenzenesulfonic acid.", "The resulting acid is then mixed with thionyl chloride and heated to 80°C to form 4-bromobenzenesulfonyl chloride.", "Step 2: Formation of 4-bromobenzene-1-sulfonoimidamide", "4-bromobenzenesulfonyl chloride is mixed with ammonia and heated to 100°C to form 4-bromobenzene-1-sulfonamide.", "The resulting sulfonamide is then reacted with sodium hypochlorite to form 4-bromobenzene-1-sulfonoimidamide." ] }

CAS RN

2412885-88-0

Product Name

4-bromobenzene-1-sulfonoimidamide

Molecular Formula

C6H7BrN2OS

Molecular Weight

235.1

Purity

95

Origin of Product

United States

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